molecular formula C9H6N2O B588781 Imidazo[1,5,4-DE][1,4]benzoxazine CAS No. 135620-46-1

Imidazo[1,5,4-DE][1,4]benzoxazine

Cat. No.: B588781
CAS No.: 135620-46-1
M. Wt: 158.16
InChI Key: PBMYPJNJTOIIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5,4-DE][1,4]benzoxazine: is a heterocyclic compound with a unique structure that includes oxygen and nitrogen atoms within its tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,5,4-DE][1,4]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diazene with an oxirane can lead to the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5,4-DE][1,4]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield reduced tricyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, Imidazo[1,5,4-DE][1,4]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in drug design. Its unique structure can be exploited to develop new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of Imidazo[1,5,4-DE][1,4]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 11-cyclopropyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylic acid
  • methyl 11-cyclopropyl-10-oxo-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate

Uniqueness

Compared to similar compounds, Imidazo[1,5,4-DE][1,4]benzoxazine stands out due to its unique tricyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

135620-46-1

Molecular Formula

C9H6N2O

Molecular Weight

158.16

InChI

InChI=1S/C9H6N2O/c1-2-7-9-8(3-1)12-5-4-11(9)6-10-7/h1-6H

InChI Key

PBMYPJNJTOIIQN-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)OC=CN3C=N2

Synonyms

Imidazo[1,5,4-de][1,4]benzoxazine (9CI)

Origin of Product

United States

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